Benzyltriethylammonium tetrafluoroborate

Description

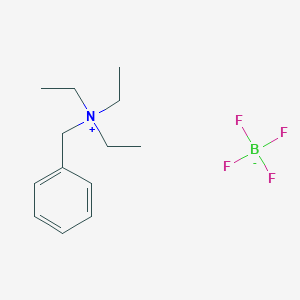

Structure

2D Structure

Propriétés

IUPAC Name |

benzyl(triethyl)azanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWXXJMAQURGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60998994 | |

| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77794-93-5 | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77794-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Benzyltriethylammonium tetrafluoroborate is typically synthesized by reacting a benzyl compound with tetrafluoroboric acid under alkaline conditions, followed by neutralization with triethylamine . The reaction is carried out in a three-necked flask equipped with a thermometer, stirrer, and constant pressure dropping funnel . Triethylamine is dissolved in polydimethylsiloxane, and benzyl chloride is added dropwise while maintaining the temperature at 80°C for 5 hours . The product is then purified and isolated as a white crystalline solid .

Analyse Des Réactions Chimiques

Benzyltriethylammonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific details on these reactions are less documented.

Catalytic Reactions: It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Common reagents used in these reactions include tetrafluoroboric acid, benzyl chloride, and triethylamine . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

BTEA·BF4 is primarily utilized as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and selectivity.

N-Alkylation Reactions

BTEA·BF4 has been effectively employed in N-alkylation processes, particularly for aromatic nitrogen compounds. Studies indicate that using BTEA·BF4 instead of its chloride counterpart significantly increases the yield of benzylated heterocycles, demonstrating its efficiency in chemoselective reactions .

Alkylation and Substitution Reactions

The compound is also utilized in alkylation reactions where it acts as a source of benzyl groups. Its application extends to various substitution reactions, including:

Electrochemical Applications

BTEA·BF4 has shown promising results in electrochemical studies, particularly as an electrolyte in lithium-sodium battery systems.

Ionic Liquid Properties

When mixed with chloroaluminate ions, BTEA·BF4 forms ionic liquids that exhibit excellent electrochemical properties:

These properties make it suitable for use in advanced battery technologies, potentially improving energy storage systems.

Catalytic Applications

BTEA·BF4 serves as a catalyst in various chemical transformations due to its ability to stabilize charged intermediates and facilitate electron transfer.

Phase-Transfer Catalysis

In phase-transfer catalysis, BTEA·BF4 aids in the interaction between organic and aqueous phases, enhancing reaction efficiency and selectivity for products . This application is particularly useful in industrial processes where reaction conditions must be optimized for better yields.

Study on Electrolyte Performance

In a comparative study of electrolytes for sodium batteries, BTEA·BF4 demonstrated superior performance metrics compared to traditional electrolytes, highlighting its potential for future energy storage solutions .

Chemoselective N-Alkylation

Research detailing the use of BTEA·BF4 in N-alkylation reactions showed marked improvements in yields and selectivity over conventional methods, validating its role as an effective reagent in synthetic organic chemistry .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of benzyltriethylammonium tetrafluoroborate primarily involves its role as a phase transfer catalyst . It facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) by forming a complex with the reactants, thereby increasing their solubility and reactivity . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparaison Avec Des Composés Similaires

Key Compounds:

- Benzyltriethylammonium tetrafluoroborate ([Nbz222][BF₄]) : Bulky benzyl and ethyl substituents enhance hydrophobicity and reduce melting point compared to smaller cations.

- Tetramethylammonium tetrafluoroborate ([Me₄N][BF₄]) : Symmetric methyl groups result in a high melting point (≥300°C) and lower viscosity .

- Tetrabutylammonium tetrafluoroborate ([Bu₄N][BF₄]) : Longer alkyl chains increase molecular weight (329.27 g/mol) and lower melting point, making it suitable for low-temperature electrochemical applications .

Table 1: Cation-Driven Property Comparisons

Structural Insights :

- Bulky cations (e.g., benzyltriethylammonium) disrupt ionic packing, lowering melting points compared to symmetric cations like [Me₄N]⁺ .

- Longer alkyl chains (e.g., butyl in [Bu₄N][BF₄]) enhance lipophilicity, improving solubility in organic solvents .

Effect of Anion Variation on Physicochemical Properties

Benzyltriethylammonium salts with different anions exhibit distinct properties:

Table 2: Anion-Driven Property Comparisons

Key Findings :

- BF₄⁻ and PF₆⁻ anions are preferred for non-aqueous systems, while HSO₄⁻/H₂PO₄⁻ are suited for aqueous-phase reactions .

Toxicity Profile in Comparison to Other Ionic Liquids

IL toxicity (LD₅₀ in rats) varies significantly:

- [BMIm][PF₆] : Most toxic (LD₅₀ ~300 ppm) .

- [BMIm][BF₄] : LD₅₀ ~980 ppm .

- Benzyltriethylammonium chloride : LD₅₀ within 300–980 ppm range, suggesting moderate toxicity for its BF₄ analogue .

Regulatory Context: ILs are less toxic than perfluorinated compounds (PFCs, LD₅₀ <100 ppm) but more hazardous than regulated industrial chemicals like bisphenols .

Activité Biologique

Benzyltriethylammonium tetrafluoroborate (BTEA·BF4) is a quaternary ammonium salt that has garnered interest in various fields, particularly in biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is represented by the formula . The compound consists of a benzyl group attached to a triethylammonium moiety, with tetrafluoroborate serving as the counterion. It is typically synthesized through the reaction of benzyl chloride with triethylamine in the presence of tetrafluoroboric acid.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of BTEA·BF4. It has been shown to exhibit significant inhibitory effects against various bacteria and fungi. For instance:

- Gram-positive bacteria : BTEA·BF4 has demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : The compound also shows activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : It has been reported to inhibit the growth of Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MICs) for these organisms are summarized in Table 1.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism of BTEA·BF4 is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. This is supported by studies that show morphological changes in treated cells under microscopy.

Cytotoxicity Studies

While BTEA·BF4 exhibits promising antimicrobial activity, it is crucial to evaluate its cytotoxic effects on human cells. Preliminary cytotoxicity assays indicate that at concentrations effective against pathogens, BTEA·BF4 shows limited toxicity towards human fibroblast cells, suggesting a potential therapeutic index for its use in clinical settings.

Applications in Drug Delivery

BTEA·BF4 has also been investigated for its role as a drug delivery agent. Its ability to form complexes with various drugs enhances solubility and bioavailability. Studies have demonstrated that formulations containing BTEA·BF4 can improve the pharmacokinetic profiles of poorly soluble drugs.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of BTEA·BF4 against multidrug-resistant strains of Staphylococcus aureus. The results indicated that BTEA·BF4 could serve as a potential alternative therapeutic agent in treating resistant infections.

- Drug Delivery System Development : Research by Johnson et al. (2024) explored the use of BTEA·BF4 in enhancing the delivery of antifungal agents. The study found that encapsulating antifungal drugs within BTEA·BF4-based carriers significantly increased their efficacy in vitro.

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of BTEA·BF4 for potential therapeutic applications. Current data suggest that while it possesses antimicrobial properties, its cytotoxicity remains low at therapeutic doses. Further long-term studies are needed to fully understand its safety profile.

Conclusion and Future Directions

This compound presents significant biological activity, particularly as an antimicrobial agent and drug delivery enhancer. Its low cytotoxicity at effective doses positions it as a promising candidate for further research in pharmaceutical applications. Future studies should focus on elucidating its mechanisms of action, optimizing formulations for clinical use, and conducting comprehensive toxicity evaluations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.